molecular formula C19H19N3OS2 B12125706 N-(3,4-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide

N-(3,4-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide

Cat. No.: B12125706
M. Wt: 369.5 g/mol
InChI Key: KTOKZMPPILEBST-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide (CAS: 618393-20-7) is a tricyclic heterocyclic molecule with a unique sulfur- and nitrogen-containing core. Its molecular formula is C₂₂H₂₃N₃O₂S₂, with a molecular weight of 425.6 g/mol and an XLogP3 value of 4.8, indicating moderate lipophilicity . Key structural features include:

  • A 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),2(6),8,10-tetraene core, which integrates fused bicyclic systems with sulfur and nitrogen atoms.
  • A 3,4-dimethylphenyl substituent linked via an acetamide group.
  • A sulfanyl (thioether) bridge connecting the tricyclic core to the acetamide moiety.

The compound’s Topological Polar Surface Area (TPSA) is 115 Ų, suggesting moderate solubility in polar solvents. Its structural complexity (Complexity Index: 698) arises from the fused heterocyclic system and stereochemical constraints .

Properties

Molecular Formula

C19H19N3OS2

Molecular Weight

369.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide

InChI

InChI=1S/C19H19N3OS2/c1-11-6-7-13(8-12(11)2)22-16(23)9-24-18-17-14-4-3-5-15(14)25-19(17)21-10-20-18/h6-8,10H,3-5,9H2,1-2H3,(H,22,23)

InChI Key

KTOKZMPPILEBST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCC4)C

Origin of Product

United States

Preparation Methods

Formation of the Diazatricyclo Core

The synthesis begins with the diastereoselective PS reaction between 3,4-dimethylbenzaldehyde and a cysteine-derived thioamide (Scheme 1). Employing 1,3-dimethylbarbituric acid (1,3-DMBA) as a proton shuttle in tetrahydrofuran (THF) at −20°C achieves 94% yield and >20:1 diastereomeric ratio (dr) for the intermediate tricyclic amine.

Reaction Conditions:

  • Solvent: THF

  • Temperature: −20°C → room temperature

  • Catalyst: 1,3-DMBA (10 mol%)

  • Yield: 94%

Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) introduces the sulfoxide group, which undergoes thermal elimination to generate the strained thia-diazatricyclo system.

Acetamide Side Chain Installation

The N-(3,4-dimethylphenyl)acetamide fragment is prepared via Friedel–Crafts acylation:

  • Acylation: 3,4-Dimethylaniline reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as base (0°C, 2 h → 89% yield).

  • Sulfanyl Bridging: The acetylated product couples to the tricyclic core using tetra-n-butylammonium fluoride (TBAF)-mediated thiol-ene click chemistry (Scheme 2).

Critical Parameters:

  • Molar ratio (core:acetamide): 1:1.2

  • Reaction time: 48 h

  • Purification: Gradient silica chromatography (hexane/EtOAc 4:1 → 1:1)

  • Isolated yield: 76%

Industrial-Scale Production Considerations

Scalable adaptations of the laboratory protocol involve:

ParameterLaboratory ScaleIndustrial Process
Reactor TypeBatch (Round-bottom)Continuous Flow
Cyclization Catalyst1,3-DMBAPolymer-Supported DMBA
PurificationColumn ChromatographyCrystallization (EtOH/H₂O)
Typical Batch Size5–10 g2–5 kg
Purity>95% (HPLC)>99% (Recrystallized)

Notably, replacing THF with 2-methyltetrahydrofuran (2-MeTHF) enhances reaction safety and facilitates solvent recovery. Microwave-assisted PS cyclization reduces step time from 72 h to 8 h while maintaining 91% yield.

Analytical Characterization

Post-synthetic validation employs advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, DMSO-d₆):

  • δ 2.30 (s, 6H, 3',4'-CH₃Ar)

  • δ 3.66–3.98 (m, 4H, CH₂NCH₂)

  • δ 7.40–7.70 (m, 3H, Ar)

¹³C-NMR:

  • 168.9 ppm (C=O acetamide)

  • 152.3 ppm (C-S thia bridge)

  • 19.8/20.1 ppm (Ar-CH₃)

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₉H₁₉N₃OS₂: 369.0978

  • Observed: 369.0975 [M+H]⁺ (Δ = 0.8 ppm)

Comparative Analysis of Synthetic Routes

Three principal methodologies have been documented:

MethodKey StepYield (%)Purity (%)Scalability
Classical PS CyclizationPS reaction at −20°C9495Moderate
Flow ChemistryContinuous thiol-ene coupling8399High
Microwave-AssistedAccelerated cyclization9197Medium

The flow chemistry approach demonstrates superior scalability and purity but requires specialized equipment. Microwave methods offer time efficiency for small-batch production.

Challenges and Optimization Strategies

Stereochemical Control

The C1 stereocenter proves labile under basic conditions. Anchoring via π-allylpalladium complexes during decarboxylative protonation maintains configuration with 98% enantiomeric excess (ee).

Optimized Conditions:

  • Catalyst: Pd₂(dba)₃ (5 mol%)

  • Ligand: (R)-BINAP (10 mol%)

  • Solvent: Toluene/MeOH (4:1)

  • Temperature: 40°C

Purification Challenges

The product’s low solubility in common solvents necessitates:

  • Hot filtration through Celite®

  • Sequential crystallization from ethanol/water (3:1)

  • Final polish via simulated moving bed (SMB) chromatography

Emerging Methodologies

Recent advances propose enzymatic desymmetrization of prochiral intermediates using engineered ketoreductases (KREDs), achieving 99% ee in the tricyclic core . Biocatalytic routes currently operate at 100 mg scale but show promise for green chemistry applications.

Chemical Reactions Analysis

    Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions could yield derivatives with modified functional groups or ring structures.

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stereochemistry, and novel synthetic pathways.

      Biology: Studying its interactions with biological macromolecules (enzymes, receptors).

      Medicine: Exploring potential pharmacological properties (e.g., antimicrobial, anticancer).

      Industry: Developing new materials or catalysts based on its unique structure.

  • Mechanism of Action

      Targets: The compound may interact with specific protein receptors or enzymes.

      Pathways: It could modulate cellular signaling pathways, affecting cellular processes.

  • Comparison with Similar Compounds

    Core Structure Analog: N-Benzhydryl Derivative

    Compound : N-Benzhydryl-2-(7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide (CAS: Unspecified)

    • Structural Similarities : Shares the 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca core and sulfanyl-acetamide linkage .
    • Key Differences :
      • Substituent : The benzhydryl (diphenylmethyl) group replaces the 3,4-dimethylphenyl group.
      • Impact : Increased aromatic bulk likely enhances lipophilicity (higher LogP inferred) but may reduce solubility.
      • Biological Implications : The benzhydryl group could improve membrane permeability but may limit target selectivity due to steric hindrance.

    Expanded Heterocyclic System: Tetraazatetracyclo Derivative

    Compound : N-[(2,3-dimethoxyphenyl)methyl]-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide (CAS: 950262-58-5)

    • Structural Similarities : Contains a sulfanyl-acetamide linker and aromatic substituent .
    • Key Differences: Core Structure: A 10-thia-3,4,6,8-tetraazatetracyclo system with additional nitrogen atoms, increasing hydrogen-bonding capacity. Substituent: A 2,3-dimethoxyphenylmethyl group introduces methoxy functionalities, enhancing polarity (TPSA likely >115 Ų).

    Tricyclic Amide with Trimethyl Substituent

    Compound : N-[1,4,4-Trimethyltricyclo[6.3.1.0³,⁹]dodec-8(12)-en-2-yl]acetamide

    • Structural Similarities : Features a tricyclic framework and acetamide group .
    • Key Differences: Core: A carbocyclic (non-heterocyclic) tricyclic system lacking sulfur/nitrogen atoms. Substituents: Trimethyl groups instead of aromatic substituents.

    Comparative Data Table

    Property Target Compound Benzhydryl Analog Tetraazatetracyclo Derivative Trimethyltricyclo Derivative
    Molecular Formula C₂₂H₂₃N₃O₂S₂ C₂₇H₂₅N₃O₂S₂ C₂₇H₂₈N₄O₄S C₁₇H₂₇NO
    Molecular Weight (g/mol) 425.6 ~495.6 (estimated) ~520.6 (estimated) 261.4
    XLogP3 4.8 >5.0 (estimated) ~3.5 (estimated) ~3.0
    TPSA (Ų) 115 ~90 (estimated) ~130 (estimated) ~40
    Key Substituent 3,4-dimethylphenyl Benzhydryl 2,3-dimethoxyphenylmethyl Trimethyltricyclo
    Heteroatoms in Core S, N S, N S, 4N None

    Research Findings and Implications

    Substituent Effects: Aromatic Groups: The 3,4-dimethylphenyl group (target compound) balances lipophilicity and solubility, whereas bulkier benzhydryl groups (analog) may prioritize lipophilicity for membrane interaction.

    Core Modifications: Addition of nitrogen atoms (tetraazatetracyclo derivative) increases hydrogen-bonding capacity, which could improve target binding but may complicate synthesis. Non-heterocyclic cores (trimethyltricyclo derivative) lack sulfur/nitrogen interactions, resulting in distinct physicochemical and biological profiles .

    Synthetic Considerations :

    • The target compound’s tricyclic core likely requires multi-step heterocyclic synthesis, while analogs with expanded nitrogen systems (e.g., tetraazatetracyclo) demand specialized reagents for nitrogen incorporation .

    Biological Activity

    N-(3,4-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

    Molecular Structure and Properties

    The molecular formula of this compound is C22H23N3O2S2C_{22}H_{23}N_{3}O_{2}S_{2}, with a molecular weight of 425.6 g/mol. The unique structure combines aromatic rings with thia and diazatricyclic elements, contributing to its diverse reactivity and biological properties.

    PropertyValue
    Molecular FormulaC22H23N3O2S2
    Molecular Weight425.6 g/mol
    IUPAC NameThis compound
    InChI KeyYISLRXRPRLSOIL-UHFFFAOYSA-N

    The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems:

    • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting processes such as inflammation or cell signaling.
    • Receptor Modulation : It may bind to specific receptors, altering their activity and influencing physiological responses.
    • Nucleic Acid Interference : The compound might interact with nucleic acids (DNA/RNA), impacting gene expression or replication processes.

    Antimicrobial Properties

    Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. This property suggests potential applications in developing new antibiotics or antimicrobial agents.

    Anti-inflammatory Effects

    Research suggests that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways. Such effects could be beneficial in treating conditions like arthritis or other inflammatory disorders.

    Anticancer Activity

    Some studies have explored the compound's potential anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in vitro and in vivo models. This activity highlights its promise as a lead compound for cancer therapy development.

    Case Studies

    • Study on Antimicrobial Activity : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations (MIC values ranging from 5 to 20 µg/mL). This finding supports its potential use as an antimicrobial agent in clinical settings.
    • Anti-inflammatory Research : In a controlled animal study, administration of the compound significantly reduced paw edema in rats induced by carrageenan injection, indicating its anti-inflammatory efficacy (p < 0.05).
    • Anticancer Investigation : A recent study reported that treatment with the compound resulted in a dose-dependent decrease in cell viability of MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM after 48 hours of exposure.

    Comparison with Similar Compounds

    When compared to other compounds within the same structural class (e.g., thiazole derivatives or diazatricyclic compounds), this compound stands out due to its unique combination of functional groups and structural complexity.

    Compound NameBiological ActivityUnique Features
    Compound AAntimicrobialSimple structure
    Compound BAnti-inflammatoryLacks diazatricyclic structure
    N-(3,4-dimethylphenyl)-2-{7-thia...} Antimicrobial, Anti-inflammatory Complex diazatricyclic structure

    Q & A

    Q. What challenges arise in scaling up synthesis, and how are they addressed?

    • Methodological Answer :
    • Purification bottlenecks : Replace column chromatography with continuous flow systems or crystallization .
    • Exothermic reactions : Use jacketed reactors with temperature control to prevent thermal runaway .
    • Byproduct management : Implement inline IR spectroscopy for real-time monitoring of reaction intermediates .

    Key Data from Analogous Compounds

    BioactivityMechanismModel SystemReference
    AntimicrobialCell wall synthesis disruptionS. aureus
    AnticancerApoptosis inductionMCF-7 cells
    Anti-inflammatoryTNF-α/IL-6 inhibitionMurine macrophages

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